molecular formula C19H16N4O4 B3015613 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 1251695-51-8

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No. B3015613
CAS RN: 1251695-51-8
M. Wt: 364.361
InChI Key: STQROMZZDACEPK-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis and structural elucidation form the foundation for understanding the applications of complex organic compounds. Research on compounds with pyridazinone and acetamide groups, similar to the one , reveals a variety of synthesis methods and structural features that could be relevant. For example, the synthesis of novel pyridazin-3-one derivatives and their transformation into fused azines and naphthyridine derivatives highlights the versatility of these compounds in generating structurally diverse molecules with potential for varied applications (Ibrahim & Behbehani, 2014). These synthetic pathways can offer insights into how our compound of interest might be synthesized and modified for specific research or therapeutic purposes.

Biological Activities

The biological activity of compounds structurally related to "2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide" can provide clues about its potential applications. For instance, compounds with acetamide derivatives have been explored for their antimicrobial properties, suggesting that our compound may also have similar applications (Fahim & Ismael, 2019). Furthermore, the antioxidant activities of certain coumarin derivatives indicate the potential for our compound to be used in oxidative stress-related research or therapies (Kadhum et al., 2011).

Potential Therapeutic Applications

Research on compounds with similar structural features to our compound of interest often targets potential therapeutic applications. For example, the study of benzoxazinylpyridazin-3-ones for their cardiotonic and vasodilator activities suggests that related compounds, including ours, could be explored for cardiovascular diseases (Combs et al., 1990). Similarly, the exploration of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors provides a framework for investigating our compound's potential in cancer research or therapy (Stec et al., 2011).

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-6-7-20-17(8-12)21-18(24)10-23-19(25)5-3-14(22-23)13-2-4-15-16(9-13)27-11-26-15/h2-9H,10-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQROMZZDACEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide

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